7-(Trimethylsilyl)hept-6-ynoyl chloride
Description
Properties
Molecular Formula |
C10H17ClOSi |
|---|---|
Molecular Weight |
216.78 g/mol |
IUPAC Name |
7-trimethylsilylhept-6-ynoyl chloride |
InChI |
InChI=1S/C10H17ClOSi/c1-13(2,3)9-7-5-4-6-8-10(11)12/h4-6,8H2,1-3H3 |
InChI Key |
VVEWGMPPYIDEMU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
Table 1: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 7-(Trimethylsilyl)hept-6-ynoyl chloride | C₁₀H₁₇ClOSi | 216.54 | Alkyne, TMS, Acyl chloride |
| Hept-6-ynoyl chloride | C₇H₉ClO | 144.45 | Terminal alkyne, Acyl chloride |
| Hexanoyl chloride | C₆H₁₁ClO | 134.6 | Straight-chain acyl chloride |
| Triphenylmethyl chloride | C₁₉H₁₅Cl | 290.78 | Trityl group, Chloride |
Key Differences :
- The TMS group in this compound stabilizes the alkyne via σ-π conjugation, reducing its electrophilicity compared to the terminal alkyne in hept-6-ynoyl chloride .
- Unlike hexanoyl chloride (a simple acyl chloride), the silylated compound’s alkyne introduces rigidity and electronic modulation.
Reactivity and Stability
- Hydrolysis Sensitivity: this compound reacts vigorously with water, releasing HCl and silanols, unlike hexanoyl chloride, which hydrolyzes more controllably . Triphenylmethyl chloride, while moisture-sensitive, exhibits slower hydrolysis due to steric hindrance from the trityl group .
- Nucleophilic Substitution: The TMS group reduces electrophilicity at the alkyne, making the compound less reactive toward nucleophiles (e.g., amines) compared to hept-6-ynoyl chloride.
Preparation Methods
Thionyl Chloride-Mediated Chlorination
Procedure :
-
Reagent Setup : 7-(Trimethylsilyl)hept-6-ynoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
-
Chlorination : Thionyl chloride (1.2–3.0 equiv) is added dropwise at 0°C, followed by catalytic dimethylformamide (DMF, 0.1 equiv) to activate the reaction.
-
Reaction Monitoring : The mixture is stirred at room temperature until gas evolution ceases (typically 2–4 hours).
-
Workup : Excess SOCl₂ and solvent are removed under reduced pressure, yielding the crude acyl chloride as a pale yellow liquid.
Key Parameters :
-
Temperature Control : Maintaining 0°C during SOCl₂ addition minimizes side reactions like alkyne decomposition.
-
Solvent Choice : DCM or toluene ensures compatibility with moisture-sensitive reagents.
-
Yield : 85–92% after purification via fractional distillation.
Mechanistic Insight :
SOCl₂ reacts with carboxylic acids via nucleophilic acyl substitution, forming an intermediate mixed anhydride that collapses to release HCl and SO₂, yielding the acyl chloride. The trimethylsilyl (TMS) group remains inert under these conditions due to its strong σ-donor properties.
Oxalyl Chloride as Alternative Chlorinating Agent
Procedure :
-
Reagent Mixing : 7-(Trimethylsilyl)hept-6-ynoic acid is treated with oxalyl chloride (2.0 equiv) in DCM at −20°C.
-
Catalysis : A trace of DMF (0.05 equiv) accelerates the reaction by generating the reactive imidazolide intermediate.
-
Quenching : The reaction is warmed to room temperature and stirred for 1 hour before solvent evaporation.
Advantages :
-
Milder Conditions : Lower temperatures reduce alkyne desilylation risks.
-
Byproduct Management : CO and CO₂ gases are easier to handle than SO₂.
Yield : 78–88%, with purity >95% confirmed by ¹H NMR.
Multi-Step Synthesis from Hept-6-yn-2-ol Precursors
An alternative route involves functionalizing hept-6-yn-2-ol derivatives prior to chlorination.
Silylation-Chlorination Sequential Approach
Step 1: Silylation of Hept-6-yn-2-ol
-
Reagents : Hept-6-yn-2-ol, trimethylsilyl chloride (TMSCl, 1.5 equiv), triethylamine (2.0 equiv).
-
Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
-
Product : 7-(Trimethylsilyl)hept-6-yn-2-ol (CAS 176502-41-3) in 89% yield.
Step 2: Oxidation to Carboxylic Acid
-
Oxidizing Agent : Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic medium.
-
Challenges : Over-oxidation of the alkyne is mitigated by low-temperature (−10°C) and short reaction times.
Step 3: Chlorination
-
As described in Section 1.1 or 1.2.
Overall Yield : 55–62% (three steps).
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Drawbacks |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, DMF | 85–92% | >98% | SO₂ emissions, moisture sensitivity |
| Oxalyl Chloride | (COCl)₂, DMF | 78–88% | 95–97% | CO/CO₂ handling |
| Multi-Step Synthesis | TMSCl, CrO₃, SOCl₂ | 55–62% | 90–95% | Lengthy procedure, oxidation risks |
| Nickel Catalysis | TMS-ZnI, Ni(OAc)₂ | 68–74% | 85–90% | Requires inert conditions, costly catalyst |
Critical Considerations in Process Optimization
Q & A
Q. What are the optimal synthetic routes for preparing 7-(Trimethylsilyl)hept-6-ynoyl chloride, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. Start with 7-(trimethylsilyl)hept-6-ynoic acid and react it with thionyl chloride (SOCl₂) under anhydrous conditions. A catalytic amount of dimethylformamide (DMF) accelerates the reaction by generating an acylium intermediate. Purification involves fractional distillation under reduced pressure to isolate the acyl chloride. Confirm purity using ¹H NMR: look for the characteristic deshielded α-proton (δ ~2.8–3.2 ppm, triplet) and trimethylsilyl protons (δ ~0.1–0.3 ppm, singlet) .
Q. How can spectroscopic techniques (NMR, MS) reliably characterize this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the trimethylsilyl group (δ 0.1–0.3 ppm, 9H, singlet), the alkyne proton (δ 1.8–2.1 ppm, multiplet), and the α-proton adjacent to the carbonyl (δ 2.8–3.2 ppm, triplet, J ≈ 7 Hz).
- ¹³C NMR : The carbonyl carbon appears at δ ~170–175 ppm, while the trimethylsilyl carbons are at δ ~0–5 ppm.
- MS (ESI) : Look for the molecular ion peak [M+H]⁺ at m/z ≈ 228.1 (C₁₀H₁₅ClOSi). Fragmentation patterns should confirm loss of Cl (Δm/z = 35.5) and trimethylsilyl groups (Δm/z = 73) .
Q. What precautions are critical for handling and storing this compound to prevent degradation?
- Methodological Answer :
- Handling : Use inert atmosphere (N₂/Ar) and moisture-free conditions. Avoid contact with water, alcohols, or amines, as rapid hydrolysis/amination will occur.
- Storage : Keep in sealed, dark glass containers under anhydrous conditions at –20°C. Pre-purge containers with dry nitrogen to minimize oxidation .
Advanced Research Questions
Q. How does the trimethylsilyl group modulate the reactivity of the alkyne and acyl chloride moieties in cross-coupling reactions?
- Methodological Answer : The trimethylsilyl group acts as a steric and electronic modifier:
- Steric effects : Hinders nucleophilic attack at the acyl chloride, slowing hydrolysis but allowing selective reactions with bulky nucleophiles.
- Electronic effects : The electron-donating silyl group stabilizes the alkyne, enabling Sonogashira couplings without premature deprotonation. Monitor reactivity via in situ IR spectroscopy (C≡C stretch ~2100–2200 cm⁻¹) and compare with non-silylated analogs .
Q. What strategies mitigate side reactions (e.g., oligomerization) during peptide couplings using this acyl chloride?
- Methodological Answer :
- Temperature control : Conduct reactions at –15°C to suppress oligomerization (e.g., during amide bond formation with amino acids).
- Additives : Use Hünig’s base (DIPEA) to scavenge HCl and minimize acid-catalyzed side reactions.
- Workup : Quench excess acyl chloride with cold aqueous NaHCO₃ and extract products into dichloromethane. Validate product integrity via HPLC-MS .
Q. How can computational modeling (DFT) predict regioselectivity in reactions involving the alkyne and acyl chloride functionalities?
- Methodological Answer :
- DFT Setup : Optimize the geometry of this compound using B3LYP/6-31G(d). Calculate Fukui indices to identify electrophilic (acyl chloride) and nucleophilic (alkyne) sites.
- Transition-State Analysis : Model pathways for competing reactions (e.g., alkyne vs. acyl chloride attack). Compare activation energies to predict dominant pathways. Validate with experimental kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
